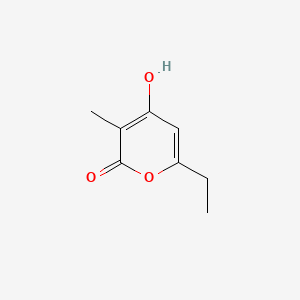

Marilactone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Marilactone is a natural product belonging to the class of lactones. It was first isolated from the culture broth of Streptomyces sp. MK498-98F1 in 2008. Since then, it has attracted attention from the scientific community due to its potential as a lead compound for drug development. Marilactone possesses a unique chemical structure and exhibits various biological activities, including antibacterial, antifungal, and antitumor properties.

Applications De Recherche Scientifique

Antibacterial Activity

Marilactone, as a member of the Macrolactins group, exhibits potent antibacterial properties . This makes it a potential candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, Marilactone also demonstrates strong antifungal activity . This could be particularly useful in treating fungal infections, which are often difficult to eliminate.

Antiviral Activity

Marilactone has been found to have antiviral properties . This suggests that it could be used in the development of antiviral drugs, which are crucial in the fight against viral diseases such as influenza and HIV.

Anticancer Activity

Marilactone has shown anticancer activity . This suggests that it could be used in the development of new cancer treatments. In fact, Macrolactin A, a member of the same group, is currently in preclinical evaluation as an antitumor agent .

Anti-inflammatory Activity

Marilactone has anti-inflammatory properties . This could make it useful in the treatment of conditions characterized by inflammation, such as arthritis or inflammatory bowel disease.

Anti-angiogenic Activity

Marilactone has been found to have anti-angiogenic activity . This means it can inhibit the growth of new blood vessels, a property that could be useful in the treatment of diseases such as cancer, where the growth of new blood vessels can feed tumor growth.

Mécanisme D'action

Target of Action

Marilactone is a natural product derived from the fungus Stachylidium sp

Result of Action

Marilactone, as a type of macrolactin, exhibits potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anti-angiogenic, and other activities . .

Action Environment

It is known that antibiotics, which marilactone is a type of, can act as an ecological factor in the environment that could potentially affect microbial communities . The effects include phylogenetic structure alteration, resistance expansion, and ecological function disturbance in the micro-ecosystem .

Propriétés

IUPAC Name |

6-ethyl-4-hydroxy-3-methylpyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMZMYPGRVEPNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=O)O1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)